Cas no 1342377-71-2 (diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine)

Diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine is a fluorinated amine compound featuring a trifluoropropyl moiety, which enhances its chemical stability and lipophilicity. The presence of both diethylamino and aminoethyl groups contributes to its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The trifluoropropyl segment imparts unique electronic and steric properties, making it valuable for modifying reactivity or binding characteristics in target molecules. Its structure allows for further functionalization, enabling applications in catalysis, ligand design, and surface modification. The compound’s balanced polarity and fluorine content may also improve solubility and bioavailability in drug development contexts.
diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine structure
1342377-71-2 structure
Product Name:diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine
CAS No:1342377-71-2
MF:C9H19F3N2
MW:212.255772829056
CID:4590326
PubChem ID:60684061
Update Time:2025-06-08

diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine Chemical and Physical Properties

Names and Identifiers

    • diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
    • N1,N1-Diethyl-N2-(3,3,3-trifluoropropyl)-1,2-ethanediamine
    • diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine
    • Inchi: 1S/C9H19F3N2/c1-3-14(4-2)8-7-13-6-5-9(10,11)12/h13H,3-8H2,1-2H3
    • InChI Key: CYHJFWKIQMHEPK-UHFFFAOYSA-N
    • SMILES: C(N(CC)CC)CNCCC(F)(F)F

diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D478243-10mg
diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
1342377-71-2
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$ 70.00 2022-06-05
TRC
D478243-50mg
diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
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$ 230.00 2022-06-05
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$ 340.00 2022-06-05
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diethyl({2-[(3,3,3-trifluoropropyl)amino]ethyl})amine
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Enamine
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Enamine
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Enamine
EN300-102969-1.0g
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$589.0 2023-05-26
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Additional information on diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine

Introduction to Diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine and Its Applications in Modern Chemical Biology

Diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine, a compound with the CAS number 1342377-71-2, represents a significant advancement in the field of chemical biology. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in pharmaceutical research and development. The presence of a 3,3,3-trifluoropropyl group in its molecular structure imparts distinct chemical characteristics that make it a valuable candidate for various biochemical interactions.

The synthesis and characterization of Diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine have been subjects of extensive research, with studies focusing on optimizing its production methods and exploring its reactivity. The compound's amine functionalities provide versatile sites for further chemical modifications, making it a building block for more complex molecules. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, which is crucial for large-scale applications in drug discovery.

In the realm of pharmaceutical research, Diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine has shown promise as a precursor for the development of novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for designing molecules that can modulate various physiological processes. For instance, researchers have explored its potential in developing treatments for neurological disorders, where precise targeting of biological pathways is essential. The compound's unique fluorinated side chain enhances its lipophilicity, which can be advantageous in drug delivery systems designed to cross biological membranes.

The incorporation of fluorine atoms in pharmaceuticals is well-documented for improving metabolic stability and bioavailability. In the case of Diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine, the trifluoropropyl group contributes to these desirable properties while also influencing the compound's overall reactivity. This balance between stability and reactivity makes it an attractive candidate for further derivatization and functionalization.

Recent studies have also highlighted the role of Diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine in the development of catalysts and ligands for asymmetric synthesis. Its structural features allow it to act as an effective chiral auxiliary or ligand in transition metal-catalyzed reactions. This application is particularly relevant in the synthesis of chiral drugs, where enantioselectivity is critical. The compound's ability to facilitate enantioselective transformations has opened new avenues in synthetic organic chemistry.

The use of computational methods has further enhanced the understanding of Diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine's behavior in various chemical environments. Molecular modeling studies have provided insights into its interactions with biological targets and its potential role as an intermediate in drug design. These computational approaches have complemented experimental efforts by predicting structural motifs and reaction pathways that would be challenging to uncover through traditional methods alone.

In conclusion, Diethyl({2-(3,3,3-trifluoropropyl)aminoethyl})amine (CAS no. 1342377-71-2) stands out as a versatile and promising compound in chemical biology. Its unique structural features and functional properties make it valuable for pharmaceutical research, drug development, and synthetic chemistry applications. As research continues to uncover new possibilities for this compound, its significance in advancing scientific knowledge and therapeutic innovations is likely to grow.

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